3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline

Beschreibung

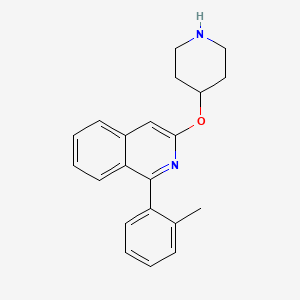

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline (CAS: 89707-49-3) is an isoquinoline derivative with the molecular formula C₂₀H₂₀N₂O and a molecular weight of 304.39 g/mol . The compound features a bicyclic isoquinoline core substituted at the 1-position with an ortho-tolyl group (o-tolyl) and at the 3-position with a piperidin-4-yloxy moiety. Its structural uniqueness lies in the combination of a lipophilic aromatic system (o-tolyl) and a polar, nitrogen-containing ether (piperidinyloxy), which may influence its pharmacokinetic and pharmacodynamic properties.

Identified hazards include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Its primary applications are in laboratory research and chemical synthesis.

Eigenschaften

CAS-Nummer |

89721-39-1 |

|---|---|

Molekularformel |

C21H22N2O |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

1-(2-methylphenyl)-3-piperidin-4-yloxyisoquinoline |

InChI |

InChI=1S/C21H22N2O/c1-15-6-2-4-8-18(15)21-19-9-5-3-7-16(19)14-20(23-21)24-17-10-12-22-13-11-17/h2-9,14,17,22H,10-13H2,1H3 |

InChI-Schlüssel |

HYYJVRIVPKJDHR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the piperidine ring and the o-tolyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial for maximizing production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Variations in Isoquinoline Derivatives

Isoquinoline derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Key Findings from Comparative Studies

Receptor Affinity and Selectivity

- A3 Adenosine Receptor (A3AR) Targeting: VUF 8504 and VUF 5574 () demonstrate that pyridinyl and quinazoline substituents enhance A3AR affinity. Selectivity against A₁/A₂A subtypes in VUF compounds is attributed to the bicyclic core and polar substituents.

Enzyme Inhibition and Signaling Pathways

- Protein Kinase C (PKC) Modulation: Isoquinoline sulfonamides (H7, H8, H9) () show PKC inhibition correlated with substituent electronegativity. The target compound lacks a sulfonamide group, likely reducing PKC affinity but may target other kinases via its piperidinyloxy group .

Biologische Aktivität

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline is a synthetic compound belonging to the isoquinoline family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to an isoquinoline core with an o-tolyl substituent. This unique configuration is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that isoquinoline derivatives, including this compound, exhibit significant antitumor properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, a study reported that certain isoquinoline derivatives effectively reduced cell viability in colon cancer cell lines, showcasing an IC50 value as low as 30 nM in specific analogs .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It is hypothesized that the compound may act as an inhibitor of key enzymes involved in tumor progression or may modulate signaling pathways critical for cell survival and proliferation. Further research is needed to elucidate these pathways comprehensively.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other isoquinoline derivatives:

Case Studies

- Colon Cancer Study : A series of isoquinoline derivatives were evaluated for their antiproliferative activity against DLD-1 colon cancer cells. The study found that modifications to the isoquinoline structure significantly affected potency, with some compounds showing remarkable selectivity for cancerous cells over normal cells .

- Neuroprotective Effects : Another investigation into related isoquinoline compounds revealed potential neuroprotective effects, suggesting that these derivatives could be beneficial in treating neurodegenerative diseases by inhibiting tau prion replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.